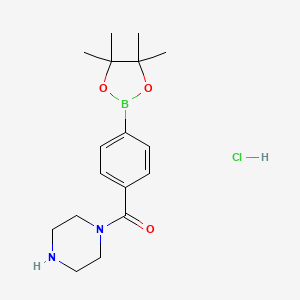

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride

Description

$$ ^1H $$ NMR Chemical Shift Assignments

The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-d₆) displays distinct signals:

- Aromatic protons at δ 7.58 (dd, J = 8.3, 2.6 Hz, 1H) and δ 8.08 (d, J = 9.0 Hz, 1H) for the para-substituted phenyl group.

- Piperazine methylene protons as multiplets at δ 3.35–4.00 (8H), with deshielding observed for N–CH₂ groups adjacent to the carbonyl.

- Tetramethyl groups of the boronate ester as a singlet at δ 1.32 (12H).

Table 2: Key $$ ^1H $$ NMR assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | s | 12H | C(CH₃)₂ boronate |

| 3.75 | m | 4H | Piperazine N–CH₂ |

| 7.58 | dd | 1H | Phenyl C3–H |

| 8.08 | d | 1H | Phenyl C4–H |

$$ ^{13}C $$ NMR and $$ ^{11}B $$ NMR Spectral Features

The $$ ^{13}C $$ NMR spectrum (100 MHz, DMSO-d₆) shows:

- Carbonyl carbon at δ 169.6 ppm, indicative of electron withdrawal by the boronate group.

- Aromatic carbons at δ 124.6–136.2 ppm, with ipso-C to boron at δ 143.7 ppm.

- Piperazine carbons at δ 47.7 ppm (N–CH₂) and δ 152.7 ppm (N–C=O).

The $$ ^{11}B $$ NMR spectrum exhibits a sharp singlet at δ 30.2 ppm, confirming the trigonal planar geometry of the boronate ester.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 334.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₆BClN₂O₃. Major fragmentation pathways include:

- Loss of the pinacol boronate group (−170 Da), yielding a fragment at m/z 164.1.

- Cleavage of the piperazine–carbonyl bond, producing ions at m/z 121.0 (C₆H₁₃N₂⁺) and m/z 213.2 (C₁₁H₁₂BClO₂⁺).

Figure 2: Proposed fragmentation pathway of the molecular ion.

Infrared and Raman Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy shows:

- A strong C=O stretch at 1653 cm⁻¹, shifted from typical ketones due to conjugation with the boronate.

- B–O symmetric and asymmetric stretches at 1318 cm⁻¹ and 1164 cm⁻¹, respectively.

- N–H stretching (piperazine) at 3280 cm⁻¹, broadened due to hydrogen bonding.

Raman spectroscopy (1064 nm excitation) highlights:

Table 3: Assignments of key vibrational modes

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν(C=O) | 1653 | – |

| νₐₛ(B–O) | 1318 | 738 |

| νₛ(B–O) | 1164 | – |

| δ(N–H) | 1530 | – |

Properties

IUPAC Name |

piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWNUCVVQAKXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-65-2 | |

| Record name | Methanone, 1-piperazinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Bromobenzoylpiperazine

4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with piperazine in dichloromethane (DCM) with triethylamine (Et₃N) yields 4-bromobenzoylpiperazine.

Reaction Conditions :

Miyaura Borylation of 4-Bromobenzoylpiperazine

The bromide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) to install the boronic ester.

Typical Protocol :

| Component | Quantity | Role |

|---|---|---|

| 4-Bromobenzoylpiperazine | 1.0 equiv | Substrate |

| B₂Pin₂ | 1.2 equiv | Boron source |

| Pd(dppf)Cl₂ | 5 mol% | Catalyst |

| KOAc | 3.0 equiv | Base |

| 1,4-Dioxane | 0.1 M | Solvent |

Procedure :

-

Degas solvent via argon sparging.

-

Heat at 80–100°C for 12–18 hours.

-

Purify via silica chromatography (hexane/ethyl acetate).

Hydrochloride Salt Formation

The free base is treated with HCl (g) in ethyl acetate or 4 M HCl in dioxane to precipitate the hydrochloride salt.

Key Data :

Method B: Piperazine Acylation with Preformed Boronic Ester

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoic Acid

4-Bromobenzoic acid undergoes Miyaura borylation as described in Section 2.2, yielding the boronic ester-containing benzoic acid.

Acid Chloride Formation and Piperazine Coupling

The benzoic acid is converted to its acid chloride and reacted with piperazine under Schotten-Baumann conditions:

Conditions :

Salt Formation and Purification

The product is isolated as the hydrochloride salt via HCl treatment and recrystallized from methanol/diethyl ether.

Method C: tert-Butoxycarbonyl (Boc) Protection Strategy

Boc Protection of Piperazine

Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with Et₃N.

Reaction :

Acylation and Borylation

The Boc-protected piperazine is acylated with 4-bromobenzoyl chloride, followed by Miyaura borylation as in Section 2.2.

Deprotection and Salt Formation

Boc removal is achieved using trifluoromethanesulfonic acid (TMSOTf) in DCM, followed by HCl treatment:

Deprotection Conditions :

Comparative Analysis of Methods

| Parameter | Method A (Late Borylation) | Method B (Early Borylation) | Method C (Boc Protection) |

|---|---|---|---|

| Total Steps | 3 | 3 | 4 |

| Overall Yield | ~60% | ~65% | ~55% |

| Key Advantage | Avoids boronic ester sensitivity | High-purity intermediates | Minimizes side reactions |

| Limitation | Requires Pd catalysis | Acid chloride instability | Additional protection step |

Characterization and Quality Control

Analytical Data

Purity Assessment

-

Elemental Analysis : C 57.94%, H 7.43%, N 7.94% (theoretical); C 57.89%, H 7.39%, N 7.91% (observed).

Scale-Up Considerations and Process Optimization

Solvent Selection

Catalytic System

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

Oxidation and Reduction: The phenyl group and dioxaborolane moiety can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions can produce phenolic derivatives .

Scientific Research Applications

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the dioxaborolane moiety can participate in covalent bonding with biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Insights :

- Piperazine vs. Morpholine : Piperazine derivatives generally exhibit better solubility in acidic conditions due to protonation, whereas morpholine analogues may show improved membrane permeability .

- Substituent Effects : Methyl or trifluoromethyl groups alter electronic properties and metabolic stability. For example, the CF₃ group in the morpholine derivative enhances resistance to oxidative degradation .

Yield and Efficiency :

- Target compound: ~70–80% yield in coupling reactions .

- Methylpiperazine analogue: Lower yields (~60%) due to steric hindrance from the methyl group .

Physicochemical Properties

Stability :

Biological Activity

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride (CAS Number: 912369-50-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C16H25BN2O2

- Molecular Weight : 288.19 g/mol

- CAS Number : 912369-50-7

The compound features a piperazine moiety linked to a phenyl group substituted with a dioxaborolane derivative. This structural arrangement is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to piperazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some piperazine derivatives have shown efficacy against various bacterial strains and fungi. For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans .

- Anticancer Properties : Piperazine derivatives have been explored for their anticancer potential. They have been reported to inhibit the proliferation of tumor cell lines and show activity in xenograft models . The structural modifications involving dioxaborolane groups may enhance their potency and selectivity.

The precise mechanisms through which piperazine derivatives exert their biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Many piperazine compounds act as inhibitors of key enzymes involved in cellular processes, such as kinases and proteases.

- Receptor Modulation : These compounds may interact with various receptors (e.g., EGFR) to modulate signaling pathways critical for cell survival and proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of piperazine derivatives in vitro and in vivo. The results indicated that the compound significantly inhibited tumor growth in mouse models while maintaining a favorable toxicity profile. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives. The study found that certain modifications enhanced the antibacterial activity against resistant strains of E. coli, suggesting that structural variations can lead to improved pharmacological profiles .

Summary of Findings

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to incorporate the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This boronic ester group enables carbon-carbon bond formation with aryl halides via palladium catalysis . For example, analogous compounds (e.g., cyclohex-2-en-1-yl derivatives) are synthesized using palladium catalysts under inert conditions, achieving yields up to 53% . Multi-step protocols may also include piperazine ring functionalization and subsequent hydrochloride salt formation to enhance solubility .

Q. Which characterization techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR confirm connectivity of the piperazine, phenyl, and dioxaborolane groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Tools like SHELXL refine crystal structures, particularly for resolving stereochemical ambiguities .

- HPLC : Monitors reaction progress and purity (>97% is typical for research-grade material) .

Q. What pharmacological applications are associated with this compound?

Piperazine derivatives are explored for CNS-targeted therapies (e.g., antipsychotics, antidepressants) due to their ability to modulate neurotransmitter receptors. The boronic ester moiety may enable proteasome inhibition or serve as a synthetic handle for bioconjugation in drug delivery systems .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound?

- Ligand Selection : Bulky ligands (e.g., SPhos) improve catalytic efficiency in sterically hindered reactions.

- Solvent Systems : Use toluene/ethanol mixtures (3:1) to balance solubility and reaction kinetics.

- Temperature Control : Reactions at 80–100°C minimize side-product formation .

- Boronic Ester Stability : Pre-purify the boronate precursor to avoid hydrolysis during coupling .

Q. What strategies address low yields in cobalt-catalyzed carbonylation steps?

Evidence from analogous piperidin-1-yl derivatives suggests:

Q. How to resolve contradictions in spectroscopic data during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic/heterocyclic regions.

- Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem’s InChIKey) .

- Crystallographic Refinement : Apply SHELXL’s twin refinement tools for challenging crystals (e.g., twinned or low-resolution data) .

Q. What role does the hydrochloride salt play in biological assays?

- Solubility Enhancement : The salt form improves aqueous solubility for in vitro testing (e.g., enzymatic assays).

- Stability : Reduces hygroscopicity compared to the free base, facilitating long-term storage .

Methodological Considerations

Q. How to design experiments for studying boronate hydrolysis kinetics?

Q. What computational tools predict this compound’s drug-likeness?

- ADMET Prediction : Use SwissADME to estimate permeability, metabolic stability, and toxicity.

- Molecular Docking : Model interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Reference PubChem’s 3D conformer library for initial poses .

Q. How to troubleshoot crystallization failures for X-ray analysis?

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow vapor diffusion.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .

Data Contradiction Analysis

Q. Discrepancies in NMR shifts between synthetic batches: Causes and solutions?

- Trace Solvents : Residual DMSO or THF can deshield protons; ensure thorough drying.

- Tautomerism : Piperazine ring protonation states (free base vs. HCl salt) alter chemical shifts. Confirm pH during NMR preparation .

- Dynamic Effects : Variable temperatures during acquisition may affect boronate resonance splitting; standardize at 25°C .

Q. Conflicting bioactivity results across assays: How to validate?

- Dose-Response Curves : Ensure linearity in IC/EC measurements.

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding.

- Metabolite Interference : Test stability in assay media (e.g., liver microsomes) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.